molecular formula C20H40N4O4 B12826320 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane

Cat. No.: B12826320
M. Wt: 400.6 g/mol
InChI Key: DDQMYTWCHASSLF-UHFFFAOYSA-N
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Description

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is a synthetic organic compound known for its unique chemical properties. It is characterized by the presence of four nitrogen atoms in a cyclic structure, with tert-butoxycarbonylmethyl groups attached to the 1 and 4 positions of the ring. This compound is often used as a ligand in coordination chemistry and has applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield. Industrial production also focuses on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides are commonly used.

    Complexation: Metal salts like iron(II) chloride and cobalt(II) chloride are used in the presence of the ligand under mild conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Metal Complexes:

Scientific Research Applications

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane primarily involves its ability to act as a ligand and form stable complexes with metal ions. The nitrogen atoms in the cyclic structure coordinate with the metal ions, stabilizing them and enhancing their reactivity. This property is exploited in various catalytic processes and in the development of new materials .

Comparison with Similar Compounds

Similar Compounds

    1,4,7,10-Tetraazacyclododecane: The parent compound without the tert-butoxycarbonyl groups.

    1,4,7,10-Tetraazacyclododecane-1,4-diacetic acid: A derivative with acetic acid groups instead of tert-butoxycarbonyl groups.

Uniqueness

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane is unique due to the presence of tert-butoxycarbonyl groups, which enhance its solubility and stability. This makes it more versatile in various chemical reactions and applications compared to its parent compound and other derivatives .

Biological Activity

1,4-Bis(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane, also known as DOTA-tris(t-Bu ester), is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its properties as a bifunctional chelator. This article explores the biological activity of this compound, focusing on its synthesis, applications in medical imaging, and its interactions at the cellular level.

Chemical Structure and Properties

This compound is derived from cyclen (1,4,7,10-tetraazacyclododecane) and is characterized by the presence of tert-butoxycarbonyl groups. Its chemical formula is C26H50N4O6C_{26}H_{50}N_{4}O_{6} and it has a molecular weight of 478.68 g/mol. The compound's structure allows it to form stable complexes with various metal ions, making it useful in a range of applications.

Synthesis

The synthesis of this compound typically involves the alkylation of cyclen with tert-butyl bromoacetate under controlled conditions. The reaction yields a product that can be purified through simple column chromatography. This method has been reported to provide high yields and good regioselectivity for the desired product .

1. Metal Chelation and Imaging Applications

One of the primary biological activities of this compound is its ability to chelate metal ions such as gadolinium(III). This property is exploited in medical imaging techniques like Magnetic Resonance Imaging (MRI). The gadolinium complexes formed with DOTA derivatives serve as contrast agents that enhance imaging quality .

Table 1: Comparison of Imaging Agents

CompoundMetal IonApplicationStability
DOTA-tris(t-Bu ester)Gadolinium(III)MRI Contrast AgentHigh
NODAGACopper(II)PET ImagingModerate
DO3AGallium(III)RadiotherapyHigh

2. Cellular Uptake and Localization

Research indicates that DOTA-based compounds can be effectively internalized by cells. For instance, studies have shown that lanthanide complexes derived from DOTA can localize within the cell nucleus of NlH/3T3 cells. This internalization is crucial for applications in targeted drug delivery systems and photodynamic therapy .

Case Study 1: MRI Contrast Enhancement

In a study evaluating the efficacy of gadolinium-DOTA complexes in MRI imaging, it was found that these complexes provided significantly improved contrast in imaging soft tissues compared to traditional agents. The study highlighted the importance of the stability and kinetic inertness of these complexes in achieving reliable imaging results .

Case Study 2: Photodynamic Therapy

Another investigation focused on the application of DOTA derivatives in photodynamic therapy (PDT). The study demonstrated that upon activation with near-infrared light, these compounds could generate reactive oxygen species (ROS), leading to enhanced cytotoxic effects against cancer cells. This dual functionality—imaging and therapeutic—illustrates the versatility of DOTA derivatives in biomedical applications .

Properties

Molecular Formula

C20H40N4O4

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3,6,9-tetrazacyclododec-6-yl]acetate

InChI

InChI=1S/C20H40N4O4/c1-19(2,3)27-17(25)14-23-11-10-21-8-7-9-22-16-24(13-12-23)15-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3

InChI Key

DDQMYTWCHASSLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCNCCCNCN(CC1)CC(=O)OC(C)(C)C

Origin of Product

United States

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